(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound characterized by its unique chemical structure. This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 6-nitro-2H-1,4-benzoxazin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile: Shares the chlorophenyl group but differs in its overall structure and functional groups.
(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile: Another compound with a similar chlorophenyl group but different functional groups and applications.
Uniqueness
(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazinone core structure, combined with the nitro and chlorophenyl groups, makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H9ClN2O5 |
---|---|
Molecular Weight |
344.70 g/mol |
IUPAC Name |
3-[(Z)-2-(4-chlorophenyl)-2-hydroxyethenyl]-6-nitro-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C16H9ClN2O5/c17-10-3-1-9(2-4-10)14(20)8-13-16(21)24-15-6-5-11(19(22)23)7-12(15)18-13/h1-8,20H/b14-8- |
InChI Key |
NMTKFNLKSGFLSB-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=NC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)/O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=NC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.